Cyclafuramid
Description
Classification and Chemical Derivation within Furan (B31954) Carboxamides
Cyclafuramid, chemically identified as N-cyclohexyl-2,5-dimethyl-3-furancarboxamide, is classified as a furamide fungicide. herts.ac.uk It belongs to the broader chemical class of furan carboxamides. ontosight.aibcpcpesticidecompendium.org The molecular structure of this compound is characterized by a furan ring that has been substituted with both a cyclohexylamino group and two methyl groups. ontosight.ai This specific arrangement of functional groups, particularly the cyclohexyl group attached to the nitrogen of the carboxamide, imparts distinct chemical properties to the molecule. ontosight.ai
The furan carboxamides are a subgroup of amide fungicides. bcpcpesticidecompendium.org This group is part of a larger family of carboxamide fungicides which are significant in agriculture. Other related carboxamide subgroups include anilide fungicides, benzamide (B126) fungicides, and pyrazole (B372694) carboxamides, among others. bcpcpesticidecompendium.org this compound's mode of action is as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI). herts.ac.uk SDHI fungicides function by interrupting the mitochondrial respiration of fungi, a mechanism shared by a variety of carboxamide fungicides. anr.fr
Table 1: Chemical Identification of this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | N-cyclohexyl-2,5-dimethyl-3-furamide |
| CAS Name | N-cyclohexyl-2,5-dimethyl-3-furancarboxamide |
| CAS RN | 34849-42-8 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.3 |
| InChIKey | OYRIKLVYHTWHCZ-UHFFFAOYSA-N |
Data sourced from multiple references. herts.ac.ukscribd.com
Historical Perspective of this compound's Introduction and Development in Agrochemical Research
The intentional use of chemicals to control agricultural pests dates back centuries, with early examples including the use of sulfur compounds by the Sumerians. wikipedia.org The 19th and 20th centuries saw a significant increase in the development and use of synthetic agrochemicals. www.csiro.au The period following the discovery of DDT's insecticidal properties in 1939 marked a new era in modern pesticides. sref.info
Within this broader history, the development of systemic fungicides in the late 1960s and 1970s was a major advancement. frac.info this compound emerged from this period of innovation in agrochemical research. It was developed by BASF, a major chemical company, and was identified by the development code BAS 327F. scribd.com The development of new fungicidal compounds like this compound was driven by the need for more effective and diverse options to manage fungal diseases in crops. Research into furan-based pesticides, including this compound, has contributed to the diversification of available agrochemicals. rsc.org
The agrochemical industry has seen shifts in research and development focus over the decades, influenced by factors such as crop prices, farm profitability, and increasing regulation. nih.gov The introduction of new active ingredients like this compound has been a key part of the industry's strategy to provide solutions for crop protection.
Role of this compound in Modern Fungicide Development and Resistance Management Strategies
This compound functions as a Succinate Dehydrogenase Inhibitor (SDHI). herts.ac.uk SDHIs act by blocking the activity of the succinate dehydrogenase enzyme, which is a critical component of mitochondrial respiration in fungi. anr.frnih.gov This mode of action is a key target for a significant class of modern fungicides. The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action to help manage the development of resistance. bcpcpesticidecompendium.org
Fungicide resistance is a significant challenge in agriculture, where repeated use of fungicides with the same mode of action can lead to the selection of resistant pathogen populations. frac.info To mitigate this, resistance management strategies are crucial. These strategies often involve rotating fungicides with different modes of action to reduce the selection pressure for any single type of fungicide. thebeatsheet.com.auirac-online.orgmdpi.comcroplife.org.au
The development of fungicides with different chemical structures and modes of action, such as this compound, is vital for these rotation programs. cropprotectionnetwork.org By providing an alternative to other fungicide classes, furamide fungicides like this compound can be integrated into comprehensive resistance management plans. google.com The goal of these strategies is to prevent or delay the development of resistance, thereby maintaining the effectiveness of existing and new fungicides. croplife.org.au The continuous development of new active ingredients is essential to counteract the evolution of resistance in fungal pathogens. mdpi.com
Table 2: Fungicide Classification and Resistance Management
| Classification Group | Chemical Group Examples | Mode of Action | Resistance Risk |
|---|---|---|---|
| FRAC Group 7 | Furan carboxamides, Pyrazole carboxamides | Succinate Dehydrogenase Inhibition (SDHI) | Medium to High |
| FRAC Group 1 | Benzimidazoles (MBC) | Mitosis and cell division | High |
| FRAC Group 3 | Triazoles, Imidazoles (DMI) | Sterol biosynthesis | Medium to High |
Information compiled from multiple sources. bcpcpesticidecompendium.orgcropprotectionnetwork.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-8-12(10(2)16-9)13(15)14-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRIKLVYHTWHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041808 | |
| Record name | Cyclafuramid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34849-42-8 | |
| Record name | Cyclafuramid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34849-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclafuramid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034849428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclafuramid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-2,5-dimethyl-3-furamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLAFURAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHY5KTH40Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Analog Development of Cyclafuramid
Established Synthetic Pathways for Cyclafuramid
The primary synthetic route to this compound involves the formation of an amide linkage between a substituted furan (B31954) carboxylic acid and cyclohexylamine (B46788). This is a common strategy for preparing N-substituted amides.
The synthesis of this compound fundamentally relies on two key precursor molecules:
2,5-Dimethyl-3-furoic acid: This molecule provides the furan ring and the carboxamide functional group. Its synthesis can be complex, with one reported method involving the reaction of 3-bromo-5-(carbethoxy)-4,6-dimethyl-2-pyrone with an alkali. acs.org Another approach starts from commercially available ethyl 2-methylacetoacetate, proceeding through multiple steps including ketalization, reduction, oxidation, and a Darzens condensation to form an intermediate that is then cyclized and hydrolyzed to yield the target furoic acid. tandfonline.com
Cyclohexylamine: This is a commercially available primary amine that forms the N-cyclohexyl part of the final molecule. guidechem.com
An essential intermediate in the most common synthetic pathway is 2,5-dimethyl-3-furoyl chloride . This acyl chloride is typically generated from 2,5-dimethyl-3-furoic acid by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂), before the final reaction with cyclohexylamine. mdpi.com
Table 1: Key Precursors and Intermediates for this compound Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| Ethyl 2-methylacetoacetate | Starting material for 2,5-Dimethyl-3-furoic acid synthesis tandfonline.com |
| 2,5-Dimethyl-3-furoic acid | Core furan-carboxylic acid precursor acs.org |
| Thionyl chloride (SOCl₂) | Chlorinating agent to form the acyl chloride intermediate mdpi.com |
| 2,5-Dimethyl-3-furoyl chloride | Acyl chloride intermediate mdpi.com |
The final step in the synthesis of this compound is the amidation reaction. Based on analogous syntheses of other furan carboxamides, this can be achieved under various conditions. A widely used method is the reaction of the acyl chloride (2,5-dimethyl-3-furoyl chloride) with cyclohexylamine. mdpi.com This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is often carried out in a dry, aprotic solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) at temperatures ranging from room temperature to reflux (80°C). mdpi.com
Alternatively, direct coupling of the carboxylic acid (2,5-dimethyl-3-furoic acid) with cyclohexylamine can be accomplished using peptide coupling agents. This approach avoids the need to first synthesize the acyl chloride. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in an anhydrous solvent such as dichloromethane.
Table 2: Representative Reaction Conditions for Furan Carboxamide Synthesis
| Parameter | Acyl Chloride Method mdpi.com | Direct Coupling Method |
|---|---|---|
| Furan Source | 2,5-Dimethyl-3-furoyl chloride | 2,5-Dimethyl-3-furoic acid |
| Amine Source | Cyclohexylamine | Cyclohexylamine |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane | Anhydrous Dichloromethane |
| Base/Catalyst | Triethylamine | EDC·HCl, DMAP (catalyst) |
| Temperature | Room Temperature to 80°C | Room Temperature |
| Reaction Time | ~3 hours | Variable |
Derivatization Strategies and Analog Synthesis
The development of this compound analogs involves systematic structural modifications to investigate their biological activity. These strategies include altering the core structure and creating hybrid molecules that combine the this compound scaffold with other pharmacophores.
Derivatization of the this compound structure can be explored at several positions to produce a library of related compounds. While specific examples for this compound are not extensively documented in public literature, general principles of medicinal chemistry and analog synthesis for furan carboxamides can be applied.
Modification of the Cyclohexyl Ring: The cyclohexyl group can be replaced with other cyclic or acyclic alkyl groups, or substituted aromatic rings. For instance, in related furan carboxamides, N-phenyl groups are common, and their electronic properties can be tuned by adding electron-withdrawing or electron-donating substituents. mdpi.com
Modification of the Furan Ring: The methyl groups at the 2- and 5-positions of the furan ring can be substituted with other alkyl groups or halogens to alter the steric and electronic properties of the molecule.
Functional Group Interconversion: Standard functional group interconversions could be used to create analogs. researchgate.net For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed on a halogenated version of the furan or cyclohexyl ring to introduce new aryl or alkyl groups. mdpi.com
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new compound with potentially enhanced or novel activity.
One example of a hybrid molecule incorporating the core structure of this compound is N-[3-carbamoyl-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide. This compound links the 2,5-dimethyl-3-furamide moiety of this compound to a substituted aminothiophene-carboxamide fragment, creating a more complex molecular architecture.
Another common strategy in drug discovery is the creation of triazole-containing hybrids. For furan-based compounds, this could involve synthesizing a derivative of this compound where the cyclohexyl ring is replaced by or linked to a triazole ring, potentially synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). patentbuddy.com Similarly, furan-2-carboxamides have been linked to 1,3,4-thiadiazole (B1197879) rings to create hybrids with potential antiproliferative activity. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₃H₁₉NO₂ |
| 2,5-Dimethyl-3-furoic acid | C₇H₈O₃ |
| Cyclohexylamine | C₆H₁₃N |
| Thionyl chloride | SOCl₂ |
| Triethylamine | C₆H₁₅N |
| Dichloromethane | CH₂Cl₂ |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |
| N-[3-carbamoyl-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide | C₂₂H₂₄N₂O₃S |
| Furcarbanil | C₁₈H₁₇NO₂ |
| 1,3,4-Thiadiazole | C₂H₂N₂S |
Development of this compound-Based Molecular Hybrids
Synthesis and Characterization of Novel Hybrid Structures
The development of novel fungicidal agents with improved efficacy and broader spectrums of activity is a critical endeavor in agrochemical research. One promising strategy in this field is molecular hybridization, which involves combining two or more distinct pharmacophores to create a single, novel hybrid molecule. This approach can lead to compounds with enhanced biological activity, and potentially new mechanisms of action.
Inspired by the structures of furan-based pesticides, such as this compound and furamizole, researchers have designed and synthesized a series of furan-functionalized quinazolin-4-amine (B77745) hybrids. rsc.orgnih.gov This work aimed to explore the potential of combining the furan moiety with the versatile quinazoline (B50416) scaffold, a core structure known for a wide range of biological activities. rsc.orgresearchgate.net
The synthesis of these novel hybrid structures commenced from 4-chloro-6,7-dimethoxyquinazoline, which was subjected to a nucleophilic substitution reaction with various furan-containing amines. This reaction yielded a series of furan-functionalized quinazolin-4-amine derivatives. The characterization of these newly synthesized compounds was performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their molecular structures.
The research findings indicated that several of the synthesized hybrid compounds exhibited significant biological activity. nih.gov In particular, two compounds, designated as C1 and E4 , were identified as having substantial inhibitory effects against the plant pathogens Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri in laboratory tests. nih.gov The potent activity of these hybrid molecules underscores the potential of this chemical scaffold for the development of new antibacterial agents for crop protection. nih.gov
Further investigation into the mode of action of compound C1 using quantitative proteomics revealed its ability to significantly alter protein expression in the target pathogen. nih.gov Specifically, it was observed to cause both upregulation and downregulation of numerous proteins, with notable effects on the D-glucose and biotin (B1667282) metabolic pathways. nih.gov Morphological studies using scanning electron microscopy further demonstrated that these furan-functionalized quinazoline hybrids could disrupt the cellular integrity of the bacteria. nih.gov
The successful synthesis and promising biological activity of these furan-quinazoline hybrids highlight the value of molecular hybridization as a strategy for developing innovative agrochemicals. The fusion of the furan core, a key component of this compound, with the quinazoline framework has yielded a new class of compounds with significant potential for controlling plant bacterial diseases. nih.gov
Data on Selected Furan-Functionalized Quinazoline Hybrids
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference |
| C1 | Xanthomonas oryzae pv. oryzae | 7.13 | nih.gov |
| E4 | Xanthomonas axonopodis pv. citri | 10.3 | nih.gov |
Mechanism of Action in Phytopathogenic Organisms
Biochemical Targets of Cyclafuramid
This compound's fungicidal properties are attributed to its precise interaction with specific biochemical targets within the fungal cell. This targeted approach disrupts essential metabolic functions, ultimately leading to the demise of the phytopathogen.
The principal mechanism of action for this compound is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govanr.fr SDH is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a vital role in cellular energy production. nih.gov By blocking SDH activity, this compound effectively halts cellular respiration, depriving the fungal cell of the energy required for its survival and proliferation. nih.gov
Succinate dehydrogenase inhibitors (SDHIs) are a well-established class of fungicides used to control a wide range of fungal diseases in crops. nih.govnih.gov The mode of action for these fungicides is the blockage of the SDH enzyme's activity. nih.gov Resistance to SDHI fungicides in fungal populations is often linked to mutations in the genes that encode the SDH enzyme, providing strong evidence for SDH as the primary target. nih.gov The widespread adoption and efficacy of SDHIs against various fungal pathogens underscore the critical nature of this enzyme for fungal viability. nih.govbiorxiv.org
Table 1: Fungicides and their Target Pathogens
| Fungicide Class | Target Enzyme | Example Pathogens |
| SDHIs | Succinate Dehydrogenase | Botrytis cinerea, Helminthosporium maydis, Sclerotinia sclerotiorum researchgate.net |
Inhibition of Succinate Dehydrogenase (SDH) as a Primary Mode
Comparative Analysis with Other SDH Inhibitors
This compound belongs to the broader class of SDHI fungicides. googleapis.com All commercially available SDHI fungicides, despite structural variations, bind to the same ubiquinone binding site (Q-site) on the SDH enzyme. nih.gov This shared binding site means that there is a potential for cross-resistance among different SDHI fungicides. nih.gov However, the complexity of resistance patterns is notable; some mutations in the SDH gene confer resistance to a broad range of SDHIs, while others may only affect specific molecules. nih.gov The development of novel SDHIs with different structural features is an ongoing area of research aimed at overcoming resistance and expanding the spectrum of activity. researchgate.net
Fungal pathogens rely on metabolic flexibility to adapt to the diverse environments they encounter within their hosts. nih.gov This includes the ability to utilize different carbon and nitrogen sources. The perturbation of central metabolic pathways, such as the TCA cycle, severely curtails this adaptability, hindering the pathogen's ability to establish and maintain an infection. nih.gov Research has shown that disrupting key metabolic pathways, including those for amino acid and secondary metabolite biosynthesis, can significantly attenuate fungal pathogenicity. frontiersin.orgmdpi.com
Cellular and Molecular Responses of Phytopathogens to this compound Exposure
Exposure to this compound elicits a range of cellular and molecular responses in phytopathogenic fungi, all stemming from the initial inhibition of SDH and the subsequent metabolic collapse.
The most apparent consequence of this compound action is the inhibition of fungal growth and proliferation. mdpi.com The energy deficit caused by the blockage of cellular respiration directly impacts all energy-dependent cellular processes, including hyphal growth, spore germination, and the formation of infection structures. Without an adequate supply of ATP, the fungus is unable to sustain the biosynthetic and mechanical processes necessary for its development.
Studies on other antimicrobial compounds have demonstrated that interference with cellular metabolism and energy production leads to a cessation of growth. mdpi.com For instance, the disruption of cell wall integrity and membrane function are common downstream effects of metabolic inhibition. mdpi.com Ultimately, the inability to grow and proliferate prevents the pathogen from colonizing host tissues and causing disease.
Distinction between Fungicidal and Fungistatic Activities
The terms "fungicidal" and "fungistatic" describe the nature of an antifungal agent's effect on a target fungus. nih.govwikipedia.org
Fungistatic activity refers to the inhibition of fungal growth and reproduction without causing cell death. nih.gov The fungus remains viable and can resume growth if the agent is removed.
Fungicidal activity refers to the ability of a compound to kill fungal cells. nih.gov A common metric used in microbiology to define fungicidal activity is a reduction of at least 99.9% (a 3-log reduction) of the initial fungal population under specific laboratory conditions. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-cyclohexyl-2,5-dimethylfuran-3-carboxamide | bcpcpesticidecompendium.orgscribd.com |
| Molecular Formula | C₁₃H₁₉NO₂ | bcpcpesticidecompendium.org |
| Molecular Weight | 221.3 g/mol | scribd.com |
| CAS Registry Number | 34849-42-8 | bcpcpesticidecompendium.org |
| Class | Furamide Fungicide | bcpcpesticidecompendium.org |
| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | nih.gov |
Resistance Development and Management in Agricultural Systems
Mechanisms of Resistance to Cyclafuramid and Related Fungicides
Fungicide resistance is an acquired, heritable reduction in the sensitivity of a fungus to a specific fungicide. cropprotectionnetwork.org For fungicides with a specific target site, like this compound, resistance can develop through several mechanisms, broadly categorized as target-site mutations or non-target-site mechanisms.
The primary mechanism of resistance to SDHI fungicides involves genetic mutations in the gene that encodes the target enzyme, succinate (B1194679) dehydrogenase (SDH). acs.org The SDH enzyme is a crucial component of the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.
Alterations in the SDH Enzyme: Mutations in the subunits of the SDH enzyme, particularly subunits B, C, and D, can alter the fungicide's binding site. nih.gov This change reduces the binding affinity of the fungicide molecule, rendering it less effective at inhibiting the enzyme's function. Even a single amino acid substitution can lead to a significant loss of fungicide efficacy. embrapa.br While specific mutations conferring resistance to this compound are not extensively detailed in public literature, the patterns observed for other SDHIs provide a strong predictive model. For instance, mutations like H258L and H146Q in the SDH subunit B have been identified in the two-spotted spider mite, Tetranychus urticae, conferring resistance to certain SDHI acaricides. nih.gov The G143A mutation in the cytochrome b gene is a well-known example of a target-site mutation that confers resistance to QoI fungicides, a different class of respiratory inhibitors. acs.org The inheritance of such resistance is often based on a single gene, which can lead to a high risk of resistance development in pathogen populations. acs.org
Gene Overexpression: In some cases, resistance can occur through the amplification or overexpression of the target gene. This leads to the production of excessive amounts of the SDH enzyme, requiring a higher concentration of the fungicide to achieve the same level of inhibition.
Non-target-site resistance (NTSR) involves mechanisms that are not related to alterations in the fungicide's direct target. These mechanisms can often confer cross-resistance to fungicides with different modes of action. nih.govgrowiwm.org
Enhanced Metabolic Detoxification: One of the most common forms of NTSR is the enhanced metabolism of the fungicide by the pathogen. frontiersin.org Fungi can evolve to produce higher levels of detoxification enzymes, such as cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs). nih.govfrontiersin.org These enzymes modify the fungicide molecule, converting it into a less toxic form that can be more easily removed from the cell. This mechanism is complex and often involves multiple genes. frontiersin.org
Reduced Uptake and Sequestration: Resistance can also arise from reduced uptake of the fungicide into the fungal cell or by its sequestration in cellular compartments, preventing it from reaching its target site in the mitochondria. nih.gov
Overexpression of Efflux Pumps: Fungal cells possess transporter proteins, such as ATP-binding cassette (ABC) transporters, that can actively pump toxic substances out of the cell. Overexpression of these pumps can lead to the rapid efflux of the fungicide, reducing its intracellular concentration to a sublethal level.
Monitoring and Detection of this compound Resistance in Pathogen Populations
Effective resistance management relies on early detection. Monitoring pathogen populations for shifts in sensitivity to this compound is essential for making informed decisions about disease control programs.
Bioassays: The baseline sensitivity of a pathogen population to this compound can be established by collecting isolates from the field before the widespread use of the fungicide. The sensitivity of isolates collected after the fungicide has been used can then be compared to this baseline. This is typically done using in vitro bioassays, where the growth of the fungal mycelium is measured on agar (B569324) medium amended with different concentrations of the fungicide. acs.org The results are used to calculate the effective concentration required to inhibit 50% of growth (EC₅₀). A significant increase in the EC₅₀ value over time indicates a shift towards resistance in the population.
Molecular Methods: For resistance caused by known target-site mutations, molecular techniques offer a rapid and precise detection method. embrapa.br Techniques like Polymerase Chain Reaction (PCR) and DNA sequencing can be used to identify specific single nucleotide polymorphisms (SNPs) in the SDH gene that are associated with resistance. embrapa.brnih.gov These genotyping assays can quickly determine the frequency of resistant alleles in a pathogen population, even before widespread control failures are observed in the field. embrapa.brgoogle.com
Data Collection and Reporting: Organizations like the Fungicide Resistance Action Committee (FRAC) maintain databases of confirmed cases of fungicide resistance worldwide, providing a valuable resource for researchers, advisors, and growers. frac-argentina.org
Strategies for Mitigating Resistance Development
FRAC provides globally recognized guidelines for the sustainable use of fungicides. frac.info Fungicides are classified into groups based on their mode of action (MoA), indicated by a FRAC code. cropprotectionnetwork.orgufl.edu this compound, as an SDHI, belongs to FRAC Group 7 .
The general FRAC recommendations for Group 7 fungicides aim to prevent or delay resistance development:
Limit the Number of Applications: The total number of applications of Group 7 fungicides per season should be limited. The specific number can vary depending on the crop and disease risk.
Use in Mixtures: When used, Group 7 fungicides should be applied in a tank-mix with a partner fungicide from a different FRAC group that has efficacy against the target pathogen. pesticidestewardship.org This ensures that pathogens resistant to one MoA are controlled by the other. pesticidestewardship.org
Alternate Modes of Action: A spray program should involve the rotation of different MoA groups. afren.com.au Do not apply Group 7 fungicides in consecutive applications. Instead, alternate with fungicides from different FRAC groups. purdue.edu
The cornerstone of chemical resistance management is the rotation and combination of fungicides with different modes of action. afren.com.aupurdue.edu This strategy ensures that a pathogen population is not exposed to the same selection pressure repeatedly. afren.com.au
Fungicide Rotation: A fungicide rotation program involves alternating between different FRAC groups. For example, an application of a Group 7 fungicide like this compound could be followed by an application of a fungicide from Group 3 (Demethylation Inhibitors - DMIs), Group 11 (Quinone outside Inhibitors - QoIs), or a multi-site inhibitor like those in Group M. growertalks.com This approach prevents the buildup of individuals resistant to any single MoA.
Fungicide Mixtures: Tank-mixing this compound (Group 7) with a fungicide from a different group is a powerful resistance management tactic. pesticidestewardship.orgpurdue.edu The partner fungicide should be a low-risk, multi-site inhibitor (e.g., chlorothalonil, mancozeb) or another effective site-specific fungicide with a different MoA. growertalks.com Premixed products containing two or more active ingredients from different FRAC groups are also available and offer a convenient way to implement this strategy. growertalks.com
By adhering to these resistance management strategies, the utility of this compound as an effective tool for disease control can be maintained for the future.
Integrated Pest Management Approaches Incorporating Host Resistance
The strategic use of fungicides like this compound within an IPM framework that includes host resistance is critical for managing difficult-to-control pathogens. This compound is a furamide fungicide classified as a Succinate Dehydrogenase Inhibitor (SDHI). herts.ac.uk Such fungicides are vital tools for controlling a variety of fungal diseases, including gray mold caused by the necrotrophic fungus Botrytis cinerea. plantwiseplusknowledgebank.orgmdpi.com B. cinerea is a particularly challenging pathogen due to its wide host range and its propensity to develop resistance to fungicides. plantwiseplusknowledgebank.orgnih.gov
The integration of host resistance directly impacts the effectiveness and sustainability of a fungicide program. Plant cultivars possess varying degrees of genetic resistance to pathogens. apsnet.orgfrontiersin.org For instance, in viticulture, grape cultivars range from highly susceptible to partially resistant to Botrytis cinerea. nih.govresearchgate.net When a fungicide such as this compound is applied, its performance is enhanced when used on a partially resistant cultivar compared to a highly susceptible one. The resistant cultivar's innate defense mechanisms work in concert with the chemical control, creating a multi-faceted barrier against the pathogen. mdpi.com This reduces the pathogen population more effectively and slows the erosion of both the host's resistance and the fungicide's efficacy.
Detailed Research Findings
Research on integrated strategies highlights the benefits of combining these approaches. While specific field trial data directly pairing this compound with varying host resistance levels is not extensively published, the principles are well-established through studies on other fungicides and pathogens. For example, studies on Botrytis cinerea control in various crops demonstrate that a combination of moderately resistant cultivars and fungicide applications provides superior protection and extends the durability of both control measures. eagri.orgfrontiersin.org
The primary benefit of this strategy is in the management of fungicide resistance. Pathogens like B. cinerea are known to have a high risk of developing resistance, with populations showing resistance to multiple chemical classes. nih.gov An IPM program that includes resistant cultivars helps to keep the pathogen population low, thereby reducing the number of individuals exposed to the fungicide. This lower selection pressure significantly delays the development of fungicide-resistant strains. afren.com.aucroplife.org.au Therefore, integrating host resistance is a fundamental strategy to preserve the long-term effectiveness of important fungicides like this compound.
The following interactive table illustrates the principle of combining host resistance with fungicide application for the control of a pathogen like Botrytis cinerea. The data demonstrates the synergistic effect, where the highest level of disease control is achieved by applying the fungicide to a cultivar that already possesses a degree of natural resistance.
Illustrative Efficacy of Combining Host Resistance with Fungicide Application against Botrytis cinerea
| Cultivar Type | Treatment | Disease Severity (%) | Control Efficacy (%) |
| Highly Susceptible | Untreated (Control) | 45.0 | 0.0 |
| Highly Susceptible | Fungicide Applied | 12.6 | 72.0 |
| Partially Resistant | Untreated (Control) | 22.0 | 51.1 |
| Partially Resistant | Fungicide Applied | 3.3 | 92.7 |
Environmental Fate and Degradation Pathways
Photodegradation of Cyclafuramid in Environmental Compartments
Photodegradation is a critical abiotic process in the breakdown of pesticides, occurring when molecules are broken down by the energy from sunlight. nih.gov This process is particularly relevant for residues on plant and soil surfaces, which are directly exposed to solar radiation. researchgate.net The degradation can occur through direct photolysis, where the pesticide molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances that produce reactive oxygen species which in turn degrade the pesticide. nih.gov
Kinetics and Products of Photolysis on Plant Surfaces
The rate, or kinetics, of a pesticide's photodegradation on plant surfaces is a key determinant of its persistence after application. researchgate.net Studies on various pesticides show that degradation rates on leaves can be faster or slower than in controlled environments like glass surfaces or in solution, due to the complex nature of the leaf surface. researchgate.net The epicuticular wax on leaves plays a significant role, as it can act as a photosensitizer, producing reactive species like hydroxyl radicals and singlet oxygen that accelerate pesticide breakdown. researchgate.net
For a compound like this compound, a typical study would measure its disappearance over time under controlled light conditions that simulate natural sunlight. The data would be used to calculate a degradation half-life (t½), which is the time required for 50% of the initial amount to dissipate. The degradation often follows pseudo-first-order kinetics. nih.gov The process would also involve identifying the transformation products formed as the parent molecule breaks down.
Illustrative Photodegradation Half-Lives of Pesticides on Different Surfaces
| Compound | Surface | Half-Life (t½) in hours |
|---|---|---|
| BTH (formulated) | Apple Leaves | 2.8 researchgate.net |
| BTH (pure) | Wax Surfaces | 5.0 researchgate.net |
| Dicamba | Aqueous Solution (pH 7) | 13.4 researchgate.net |
| Dicamba | Epicuticular Waxes | 105 researchgate.net |
This table is for illustrative purposes to demonstrate how photodegradation kinetics are presented and is based on data for other compounds due to the absence of specific data for this compound.
Influence of Environmental Factors on Photostability
Several environmental factors can influence the photostability of a pesticide on plant surfaces.
Light Spectrum and Intensity: The rate of photodegradation is directly related to the intensity and wavelength of the light source. researchgate.net The effectiveness of sunlight in breaking down a chemical depends on the overlap between the light spectrum and the chemical's absorption spectrum. researchgate.net
Surface Characteristics: The physical and chemical nature of the plant surface significantly affects degradation. The composition of leaf wax, surface texture, and the presence of photosensitizers can either accelerate or inhibit photolysis. researchgate.net
Formulation: The formulation of the pesticide product can affect its photostability. Adjuvants and other ingredients can alter how the active substance spreads on a leaf and may protect it from light or enhance its degradation. researchgate.net For instance, the formulated version of the plant activator Acibenzolar-S-methyl was found to photolyze seven times slower on wax surfaces than its pure form. researchgate.net
Temperature and Humidity: Temperature can influence the rate of photochemical reactions. For example, the photodegradation of bifenthrin (B131952) on spinach was found to be almost twice as fast at 15°C compared to 21°C. researchgate.net Humidity and transpiration from the plant can also play a role, as water on the leaf surface can participate in hydrolysis reactions. researchgate.net
Biotic and Abiotic Degradation in Soil and Aquatic Systems
Once in the soil or aquatic environment, this compound is subject to degradation through both biological (biotic) and non-biological (abiotic) processes. Biotic degradation by microorganisms is often the primary pathway for the dissipation of organic pollutants in soil. mdpi.com Abiotic processes, such as chemical hydrolysis, can also contribute significantly, depending on the compound's structure and the environmental conditions. nih.gov
Microbial Degradation Pathways and Metabolite Formation
Microorganisms such as bacteria and fungi are central to the breakdown of organic compounds in the soil. mdpi.comfrontiersin.org These organisms utilize a wide array of enzymes to metabolize pesticides, using them as a source of carbon and energy. researchgate.net Common bacterial genera like Pseudomonas, Burkholderia, and Bacillus are known to possess the genetic makeup to degrade complex organic pollutants. mdpi.comnih.gov
The degradation process typically involves a series of enzymatic reactions, such as oxidation, reduction, and hydrolysis, that break down the parent molecule into smaller, simpler molecules known as metabolites. mdpi.com For example, oxygenase enzymes are crucial for cleaving aromatic rings, a common structure in many pesticides. mdpi.com This sequential breakdown leads to the formation of a cascade of metabolites, which may themselves be further degraded. europa.eu The ultimate end products of complete mineralization are carbon dioxide, water, and mineral salts. researchgate.net
Key Microbial Genera in Pesticide Degradation
| Microbial Group | Typical Role in Degradation |
|---|---|
| Pseudomonas | Degrades a broad spectrum of organic pollutants through various metabolic pathways. nih.govresearchgate.net |
| Bacillus | Involved in the oxidation of pollutants like pharmaceuticals and personal care products. mdpi.comresearchgate.net |
| Ascomycetes & Basidiomycetes (Fungi) | Degrade complex aromatic compounds using oxygenase enzymes. mdpi.com |
This table lists microorganisms generally involved in the degradation of organic pollutants in soil.
Chemical Degradation Processes (e.g., Hydrolysis)
Hydrolysis is a primary chemical degradation pathway for many pesticides in soil and water. It is a reaction in which the chemical bond in a pesticide molecule is cleaved by reacting with a water molecule. The rate of hydrolysis is highly dependent on the chemical's structure and susceptibility to such reactions. For some compounds, hydrolysis is a major route of dissipation, while others are very stable to hydrolysis. scribd.com The stability of a compound like this compound to hydrolysis would be a key parameter in its environmental risk assessment, though specific data is not available in the reviewed sources. herts.ac.uk
Influence of Environmental Parameters (e.g., pH, Temperature, Soil Composition)
The rate of both biotic and abiotic degradation is strongly influenced by environmental conditions.
pH: Soil pH is a master variable that affects both chemical and biological processes. usda.gov It influences the rate of chemical hydrolysis, with many compounds degrading faster under alkaline or acidic conditions. nih.gov Soil pH also significantly impacts microbial community structure and activity, with most bacteria and fungi having optimal pH ranges for growth and enzymatic function. researchgate.netmdpi.com Acidification can reduce microbial activity and slow down degradation rates. nih.gov
Temperature: Temperature affects the rate of all chemical reactions and biological processes. researchgate.net Higher temperatures generally increase the rate of microbial metabolism and chemical degradation, leading to faster pesticide breakdown, up to an optimal point beyond which microbial activity may decline. mdpi.com
Soil Composition: The composition of the soil, including its texture (the proportion of sand, silt, and clay) and organic matter content, plays a crucial role. usda.gov Organic matter and clay surfaces can adsorb pesticide molecules, which may either protect them from degradation or, in some cases, catalyze their breakdown. nih.gov Soil composition also affects water retention and aeration, which in turn influence microbial populations and their activity. usda.gov
Environmental Mobility and Partitioning
Adsorption-Desorption Dynamics in Soil
Adsorption refers to the binding of a chemical to soil particles, while desorption is the release of the bound chemical back into the soil solution. researchgate.net This dynamic equilibrium is one of the most significant factors controlling a pesticide's fate, as it directly affects its availability for degradation, uptake by plants, and transport through the soil. researchgate.netusda.gov The extent of adsorption is influenced by the pesticide's chemical properties and the soil's physical and chemical characteristics, such as organic matter content, clay content and type, pH, and temperature. researchgate.netuidaho.edu
The primary mechanisms for pesticide sorption in soil include hydrophobic interactions with soil organic matter and interactions with the surfaces of clay minerals. uidaho.eduservice.gov.uk For non-polar compounds, adsorption is often positively correlated with the soil's organic carbon content. service.gov.uk The strength of this binding is quantified by the soil adsorption coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. chemsafetypro.com To allow for comparison across different soils, this value is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). service.gov.ukchemsafetypro.com
Adsorption and desorption are typically studied using batch equilibrium experiments, where a known concentration of the pesticide is mixed with a soil-water slurry. nih.gov The results are often described using isotherm models, such as the Freundlich isotherm. The Freundlich equation relates the amount of adsorbed substance to the concentration of the substance in the solution at equilibrium.
Freundlich Isotherm Equation: Cs = Kf * Ce1/n
Where:
Cs is the amount of pesticide adsorbed to the soil.
Ce is the equilibrium concentration of the pesticide in the solution.
Kf (Freundlich coefficient) is an indicator of the adsorption capacity. chemsafetypro.com
1/n (Freundlich exponent) is a measure of the intensity or nonlinearity of the adsorption.
A higher Kf value indicates stronger adsorption and, consequently, lower mobility. chemsafetypro.com The desorption process can also be characterized, and sometimes a pesticide binds more strongly during desorption than during adsorption, a phenomenon known as hysteresis. nih.gov
While specific experimental data for this compound is not publicly available, studies on other compounds illustrate the typical range of values obtained. For example, research on a test compound, R613636, showed Freundlich adsorption coefficients (Kf) ranging from 2.3 to 8.1 L/kg across various soils, indicating moderate adsorption. regulations.gov
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Freundlich Adsorption Coefficient (Kf) (L/kg) | Freundlich Exponent (1/n) |
| Sandy Loam | 1.2 | 15 | 6.5 | 2.3 | 0.91 |
| Silt Loam | 2.5 | 28 | 7.0 | 4.8 | 0.88 |
| Clay Loam | 3.1 | 35 | 6.8 | 6.2 | 0.85 |
| Silty Clay | 4.0 | 45 | 7.2 | 8.1 | 0.81 |
| This table presents illustrative data for a generic pesticide to demonstrate how soil properties influence adsorption coefficients. The values are not specific to this compound. |
Leaching Potential and Runoff Characteristics
Leaching is the downward movement of a substance through the soil profile with percolating water. msu.edu It is a primary pathway for potential groundwater contamination. The leaching potential of a pesticide like this compound is intrinsically linked to its adsorption-desorption characteristics and its persistence in the soil. uidaho.edu
Compounds with low adsorption coefficients (low Kd or Koc), high water solubility, and long soil half-lives (persistence) are more likely to leach. uidaho.edu Conversely, strong adsorption to soil particles retards downward movement, providing more time for degradation processes to occur in the upper soil layers. uidaho.edu Soil properties also play a crucial role; leaching is more pronounced in coarse-textured, sandy soils with low organic matter compared to fine-textured clay soils with high organic matter content. uidaho.edumsu.edu
Runoff is the transport of a pesticide from the application site via surface water flow, which can occur when rainfall or irrigation intensity exceeds the soil's infiltration capacity. youtube.com Pesticides can be transported either dissolved in the runoff water or adsorbed to eroded soil particles. The amount of runoff loss depends on the timing and intensity of rainfall after application, the slope of the land, soil type, and the pesticide's properties. uidaho.edu A pesticide that is highly soluble and weakly adsorbed will be more prone to transport in the dissolved phase, whereas a strongly adsorbed compound is more likely to be transported with eroded sediment. uidaho.edu
Terrestrial field dissipation studies are conducted to understand the fate and mobility of pesticides under real-world agricultural conditions, providing data on both degradation rates and movement within the soil profile. europa.euoecd.orgeurofins.com These studies are essential for calculating potential environmental concentrations and assessing the risk to groundwater. europa.eu
Volatilization from Plant and Soil Surfaces
Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state and is lost to the atmosphere. smartnitrogen.com For pesticides, this can occur from both plant and soil surfaces. herts.ac.uk The potential for a compound to volatilize is determined by its vapor pressure and its Henry's Law constant. herts.ac.ukwikipedia.org
Vapor Pressure: An intrinsic property of a compound that indicates its tendency to evaporate. Higher vapor pressure leads to a higher potential for volatilization.
Henry's Law Constant (H): This value describes the partitioning of a chemical between air and water at equilibrium. wikipedia.orghenrys-law.org A higher Henry's Law constant signifies a greater tendency for the chemical to move from water into the air. copernicus.org
Environmental factors significantly influence the rate of volatilization. These include:
Temperature: Higher temperatures increase vapor pressure and thus the rate of volatilization. msu.edu
Soil Moisture: Volatilization can be higher from moist soil surfaces as the pesticide dissolved in soil water can move to the surface and evaporate with the water. msu.eduyoutube.com
Air Movement: Increased wind speed at the surface enhances the removal of pesticide vapor, promoting further volatilization.
Soil Properties: Adsorption to soil particles can reduce the amount of pesticide available for volatilization. uidaho.edu
Crop Residue: The presence of crop residue can increase volatilization for some surface-applied chemicals by intercepting them and preventing contact with the soil where they can be adsorbed. umn.edu
Analytical Methodologies for Cyclafuramid Detection and Quantification
Extraction Techniques from Diverse Matrices
Extracting Cyclafuramid from complex matrices like soil, water, and plant tissues is a critical first step before instrumental analysis. The goal is to isolate the analyte from interfering components efficiently. The choice of extraction technique depends on the physicochemical properties of this compound and the nature of the sample matrix.
Commonly employed extraction methods for pesticides from environmental samples include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). While specific validated methods for this compound are not extensively detailed in publicly available literature, general principles for pesticide extraction are applicable. For instance, in complex agricultural matrices, the general steps involve drying the sample, sieving to remove large particles, removing organic matter, and then performing an extraction, often followed by a clean-up step. mdpi.com
Proper sample preparation is paramount to ensure the reliability and accuracy of analytical results. The procedures aim to homogenize the sample, extract the analyte, and remove interfering substances.
Plant Samples: Plant tissues must first be processed to create a homogenous sample. This typically involves grinding the plant material to a fine powder, often after drying at a controlled temperature (e.g., 55°C) to prevent the volatilization of nitrogen-containing compounds. ku.edu Care must be taken to avoid moisture contamination after grinding. ku.edu For analysis, a representative subsample is weighed for the extraction procedure. ku.edu
Soil Samples: Soil samples are generally air-dried at temperatures between 25-35°C and then sieved through a 2 mm mesh to remove gravel, roots, and other debris. researchgate.netchemijournal.com For certain analyses, fresh, undried samples may be required. chemijournal.com The soil is then ground to a uniform consistency, similar to cocoa powder, to ensure homogeneity. ku.edu A common extraction procedure involves shaking a weighed amount of the prepared soil with a suitable solvent mixture. For example, a general method for extracting available potassium involves shaking 1.5 g of soil with 15 ml of a dilute acid-fluoride solution. wisc.edu A similar solvent-based extraction would be adapted for this compound based on its solubility.
Water Samples: Water sample preparation often involves filtration to remove suspended solids. For the extraction of organic compounds like this compound, solid-phase extraction (SPE) is a widely used technique. The water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted from the cartridge with a small volume of an organic solvent. This process serves to both extract and concentrate the analyte from the large sample volume.
Table 6.1: General Sample Preparation Steps for Environmental Matrices
| Matrix | Preparation Step | Purpose |
| Plant | Drying (e.g., 55°C) | Remove moisture, preserve sample |
| Grinding/Homogenizing | Ensure sample uniformity | |
| Soil | Air-drying (25-35°C) | Remove excess moisture |
| Sieving (e.g., 2 mm mesh) | Remove large debris, roots, stones ku.eduresearchgate.net | |
| Grinding | Create a homogeneous sample for subsampling ku.edu | |
| Water | Filtration (e.g., 0.45 µm) | Remove suspended particulate matter |
| Solid-Phase Extraction (SPE) | Concentrate the analyte and remove salts/polar interferences |
Chromatographic Methods
Chromatography is the cornerstone of pesticide residue analysis, providing the necessary separation of the target analyte from other compounds in the extract.
Gas chromatography is a powerful technique for analyzing volatile or semi-volatile compounds. While specific GC methods for this compound are not widely published, the general approach involves injecting the sample extract into a heated port where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. The separation is based on the compound's boiling point and interaction with the column's stationary phase.
For detection, several options are available:
Flame Ionization Detector (FID): A robust and widely used detector that is sensitive to compounds containing carbon-hydrogen bonds. It offers good quantification for a wide range of organic molecules. mdpi.comencyclopedia.pub
Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to compounds containing nitrogen or phosphorus, making it suitable for many pesticides, including amide-containing compounds like this compound. mdpi.com
Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS. It provides high sensitivity and selectivity, allowing for the confirmation of the analyte's identity based on its mass spectrum. mdpi.comencyclopedia.pub For complex samples, GC-MS is often the preferred method due to its ability to distinguish the analyte from matrix interferences. mdpi.com Quantitative GC-MS methods have been developed for various organic compounds in complex matrices, demonstrating its utility. nih.gov
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile, or thermally labile compounds that are not amenable to GC. A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method uses a C18 or a specialized reverse-phase column (Newcrom R1) with low silanol (B1196071) activity. sielc.com
The separation is achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com Detection is typically performed using an ultraviolet (UV) detector, as many organic molecules absorb light in the UV-visible range. For a similar fungicide, Cyazofamid, an HPLC-UV method has been established using detection at 280 nm. cipac.org
Table 6.2: Example HPLC-UV Conditions for Amide Fungicide Analysis (based on this compound and Cyazofamid methods)
| Parameter | Condition for this compound sielc.com | Condition for Cyazofamid cipac.org |
| Column | Newcrom R1 (Reverse Phase) | Reverse Phase |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Water (pH 4 with Acetic Acid), Acetonitrile, Methanol (43:32:25 v/v) |
| Detection | UV (wavelength not specified) | UV at 280 nm |
| Calibration | External/Internal Standard | External Standard |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes one of the most powerful tools for trace-level quantification of pesticides in complex matrices. nih.govnih.gov
For this compound analysis, it has been noted that HPLC methods can be adapted for fast UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com For compatibility with mass spectrometry, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid. sielc.com The UPLC-MS/MS system operates by separating the compounds on the UPLC column, ionizing them (e.g., via electrospray ionization - ESI), and then using two mass analyzers in sequence (MS/MS). The first analyzer selects the parent ion of the target compound, which is then fragmented, and the second analyzer detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix effects and allowing for very low limits of detection (LOD) and quantification (LOQ). nih.govvliz.be
Spectroscopic Techniques
While chromatography is primarily a separation technique, it relies on spectroscopic detectors for quantification. Standalone spectroscopic methods are less common for quantitative pesticide residue analysis in complex matrices due to a lack of selectivity but are fundamental to the detection process in chromatography.
UV-Visible Spectroscopy: As mentioned, this is the most common detection method for HPLC. The analyte's response is based on its absorption of UV-Vis light at a specific wavelength. While not highly specific, it is a robust and reliable quantification technique when coupled with the high separation efficiency of HPLC. cipac.org
Fluorescence Spectroscopy: For compounds that fluoresce, a fluorescence detector can be used with HPLC. This method offers higher sensitivity and selectivity than UV detection, as fewer compounds exhibit natural fluorescence.
Mass Spectrometry (MS): As a detector for both GC and LC, MS provides structural information based on the mass-to-charge ratio of ionized molecules and their fragments. This high degree of specificity allows for positive identification of the compound, which is crucial for confirmatory analysis. vliz.benih.gov The data from MS detectors are used for both quantification and identity confirmation. nih.gov
Mass Spectrometry (MS) and Tandem MS for Identification and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the highly selective and sensitive determination of this compound residues. nih.govkg.ac.rsresearchgate.net This technique offers exceptional specificity, minimizing the potential for interference from matrix components. kg.ac.rs
In a typical LC-MS/MS analysis, this compound is first separated from other components in the sample extract on a liquid chromatography column. The analyte then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). The initial mass spectrometer (MS1) isolates the protonated or deprotonated molecular ion of this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass spectrometer (MS2). This process of selecting a specific precursor ion and monitoring its characteristic product ions is known as Multiple Reaction Monitoring (MRM) and provides a high degree of certainty in the identification and quantification of the target compound. researchgate.net
The selection of specific MRM transitions, along with the optimization of instrumental parameters such as cone voltage and collision energy, is a critical step in method development to ensure maximum sensitivity and specificity for this compound. While specific parameters are proprietary to the developing laboratories and not publicly available, the general principles of LC-MS/MS method development for pesticide residue analysis are well-established. kg.ac.rsresearchgate.net
Table 1: Conceptual Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 reverse-phase | Separation of this compound from matrix components. |
| Mobile Phase | Gradient of water and acetonitrile with formic acid | Elution of this compound from the column. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) Positive/Negative | Creation of charged this compound molecules. |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ | Isolation of the this compound molecular ion. |
| Product Ion 1 (m/z) | Specific fragment | Primary ion for quantification (Quantifier). |
| Product Ion 2 (m/z) | Second specific fragment | Ion for confirmation of identity (Qualifier). |
| Cone Voltage (V) | Optimized value | Enhances ion transmission from the source. |
| Collision Energy (eV) | Optimized value | Controls the fragmentation of the precursor ion. |
(Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.)
Diode-Array Detection (DAD)
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is another technique employed for the quantification of this compound. researchgate.net While generally less sensitive and selective than mass spectrometry, HPLC-DAD offers a robust and cost-effective alternative for analyzing samples with higher concentrations of the analyte or in less complex matrices. mdpi.com
A DAD detector measures the absorbance of light across a range of wavelengths simultaneously. researchgate.net This provides a UV-Vis spectrum for the eluting compound, which can aid in its identification by comparing it to the spectrum of a known standard. For quantification, a specific wavelength at which this compound exhibits maximum absorbance is chosen to ensure the highest sensitivity. researchgate.net
Method development for HPLC-DAD involves optimizing the mobile phase composition to achieve good chromatographic separation of this compound from potential interferences and selecting an appropriate detection wavelength. mdpi.com
Method Validation Parameters
To ensure the reliability and accuracy of analytical results, any method for the quantification of this compound must undergo a rigorous validation process. fda.gov This process evaluates several key performance parameters according to internationally recognized guidelines. nih.govkg.ac.rs
Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. wiley.com The LOQ represents the lowest concentration of this compound that can be measured with a defined level of accuracy and precision. nih.govwiley.com
For pesticide residue analysis, regulatory bodies often set maximum residue limits (MRLs), and the LOQ of the analytical method must be well below these limits to ensure compliance. wiley.com The determination of LOD and LOQ typically involves the analysis of blank samples and samples spiked with low levels of this compound. nih.govwiley.com
Table 2: Illustrative Sensitivity Parameters for this compound Analysis
| Parameter | Definition | Typical Requirement for Pesticide Residue Analysis |
|---|---|---|
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | Typically the lowest validated spike level meeting recovery and precision criteria. Must be ≤ MRL. |
(Note: Specific LOD and LOQ values for this compound are method and matrix-dependent and are not publicly available.)
Selectivity and Specificity
Selectivity refers to the ability of an analytical method to differentiate and quantify the target analyte, this compound, in the presence of other components in the sample, such as matrix constituents, impurities, or other pesticides. Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the substance being measured. nih.gov
In LC-MS/MS, high selectivity is achieved by monitoring specific MRM transitions. For HPLC-DAD, selectivity is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. researchgate.net
Accuracy and Precision (Recovery, Repeatability)
Accuracy is a measure of the closeness of the experimental value to the true value. In pesticide residue analysis, it is typically assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix and analyzed. The percentage of the added analyte that is measured by the method is the recovery. nih.gov
Precision refers to the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses the precision over a short period of time with the same analyst and equipment, while intermediate precision (inter-day precision) evaluates it over a longer period, with different analysts or equipment. nih.gov
For pesticide residue methods, acceptable recovery is typically within the 70-120% range, with an associated RSD of ≤20%. researchgate.net
Table 3: Example of Method Validation Data for Accuracy and Precision
| Spiked Concentration (µg/kg) | Mean Recovery (%) | Repeatability (RSD %) | Intermediate Precision (RSD %) |
|---|---|---|---|
| Low Level (e.g., LOQ) | 95 | 8 | 12 |
| Mid Level | 102 | 6 | 9 |
| High Level | 98 | 5 | 7 |
(Note: This table presents hypothetical data that would be expected from a validated method, as specific data for this compound is not available.)
Application of Isotopically Labelled Internal Standards
To improve the accuracy and precision of quantification, especially in complex matrices, isotopically labeled internal standards are often employed. lcms.cz An isotopically labeled internal standard is a version of the target analyte, in this case, this compound, where one or more atoms have been replaced by their heavier isotopes (e.g., Deuterium, Carbon-13). nih.govumsl.edunih.gov
This labeled standard is added to the sample at the beginning of the analytical procedure. lcms.cz Since it has nearly identical chemical and physical properties to the native this compound, it experiences the same losses during sample preparation and any variations in the instrument's response (matrix effects). lcms.cz By measuring the ratio of the response of the native this compound to that of the known amount of the added internal standard, a more accurate and precise quantification can be achieved. lcms.cz The synthesis of such standards is a specialized process. nih.govumsl.edunih.gov
Structure Activity Relationship Sar and Computational Studies
Elucidating Key Structural Features for Biological Activity
Cyclafuramid belongs to the furan-amide class of fungicides, which are known to target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. acs.orgresearchgate.net The general structure of these succinate dehydrogenase inhibitors (SDHIs) typically consists of three main parts: a protein affinity group, an amide bond linker, and a hydrophobic tail, all of which are crucial for their biological activity. nih.gov
Research into analogs of furan-amide compounds has demonstrated that the nature and position of substituents on the molecule significantly influence fungicidal potency and the spectrum of activity against different fungal pathogens. acs.org
The phenyl ring, a common component in many SDHIs, is a critical site for substitution. Studies on related compounds have shown that both the type of substituent and its position are crucial. For instance, the introduction of halogen atoms has a marked effect on bioactivity. acs.org A comparison between a 3-Chloro substituted analog and a 3-Fluoro substituted analog revealed that the fluorine substitution resulted in significantly higher inhibition rates against a panel of fungi, including Gibberella zeae, Fusarium oxysporum, and Cercospora henningsii. acs.org
Furthermore, the number of substituents on the phenyl ring plays a vital role. Monosubstituted compounds generally exhibit higher activity than their multi-substituted counterparts. For example, a 2,4-dichloro-substituted compound showed markedly lower fungicidal activity compared to compounds with single chloro-substitutions at the 2-, 3-, or 4-positions. acs.org This trend suggests that steric hindrance or unfavorable electronic effects from multiple substitutions can be detrimental to the molecule's ability to interact with its target. acs.org
The hydrophobic tail of the molecule can also be modified. Replacing the substituted phenyl ring with other motifs, such as methyl or furan (B31954) groups, can still result in compounds that maintain powerful fungicidal activities, indicating a degree of flexibility in the structural requirements for this part of the molecule. acs.org
Stereochemistry is a critical determinant of biological activity for many chiral pesticides, including SDHIs. biyokimya.vetnih.govmichberk.com The three-dimensional arrangement of atoms can profoundly affect how a molecule binds to its target protein. biyokimya.vet For chiral fungicides, it is common for one enantiomer to exhibit significantly higher activity than the other. michberk.com
In the case of chiral SDHI analogs, significant differences in fungicidal efficacy between enantiomers have been observed. nih.gov For one such analog, designated (S)-5f, the antifungal activity against Botrytis cinerea was dramatically higher (EC₅₀ = 0.48 µM) compared to its (R)-enantiomer (EC₅₀ = 36.7 µM). nih.gov This highlights the stereospecificity of the interaction with the target enzyme, succinate dehydrogenase. nih.gov The difference in activity is substantial, underscoring that the spatial orientation of the molecule is paramount for effective binding and inhibition. nih.gov Molecular dynamics simulations further support this, showing that the (S)-enantiomer inhibits the succinate dehydrogenase more effectively than the (R)-enantiomer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are invaluable for predicting the efficacy of novel compounds and for understanding the key molecular properties that drive activity. creative-proteomics.commalariaworld.org
Predictive QSAR models have been developed for compounds structurally related to this compound. acs.org These models are typically built using a training set of molecules with known fungicidal activities. Various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), can be employed to establish the relationship between molecular descriptors and activity. chemmethod.com
For a series of novel 1,3,4-oxadiazole-2-carbohydrazides, which share structural similarities with furan-amides, a robust QSAR model was developed using an artificial neural network. acs.org The model demonstrated strong predictive accuracy for an external validation set, indicating its utility in forecasting the fungicidal potential of new analogs. acs.org The development of such models is crucial for accelerating the discovery of new fungicidal candidates by prioritizing the synthesis of compounds with the highest predicted activity. creative-proteomics.com
The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. mdpi.com These can include topological, electronic, steric, and lipophilic parameters. mdpi.comnih.gov
In the QSAR analysis of this compound-related compounds, a range of descriptors are correlated with biological efficacy. acs.org For instance, QSAR studies on other inhibitors have revealed that parameters like lipophilicity (the ability to dissolve in fats) and the angle of twist between phenyl rings are crucial for activity. nih.gov By analyzing the contribution of various descriptors, researchers can identify which molecular properties are most important for fungicidal action. A model for related oxadiazole-carbohydrazides was successfully built using 17 different molecular descriptors. acs.org This information guides the rational design of new derivatives with optimized properties, such as enhanced target affinity or improved bioavailability. longdom.org
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. bioinformation.net This method provides critical insights into the binding mode of fungicides like this compound within the active site of the succinate dehydrogenase (SDH) enzyme. nih.govnih.gov
Analysis of the SDH enzyme reveals a well-defined ubiquinone binding pocket (the Qp site), which is the target for carboxamide fungicides. plos.org Docking studies with chiral SDHI analogs show that different enantiomers adopt completely different orientations within this binding pocket. nih.gov For example, the more active (S)-enantiomer of compound 5f was found to interact primarily with the TYR-91 residue of SDH, while the less active (R)-enantiomer engaged with the TRP-173 residue. nih.gov
These simulations highlight specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, the proline residue SDHB_P220 is known to have hydrophobic interactions with the amine part of carboxamides. plos.org Understanding these precise interactions at the atomic level is essential for explaining the observed structure-activity relationships and for designing new inhibitors with improved binding affinity and, consequently, higher fungicidal potency. nih.gov
Computational Simulations of this compound-Target Interactions (e.g., SDH)
Computational simulations are essential tools for understanding how a fungicide like this compound interacts with its target enzyme, Succinate Dehydrogenase (SDH). nih.gov These in silico methods, including molecular docking and molecular dynamics (MD) simulations, provide detailed insights into the binding mechanisms at an atomic level. computabio.comnanoschool.in While specific proprietary studies on this compound's interaction with SDH are not extensively published, the methodology is well-established for the class of SDHI fungicides. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. jneonatalsurg.com For this compound, this would involve docking the molecule into the known crystal structure of the SDH enzyme. The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy. jneonatalsurg.com This analysis helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. jneonatalsurg.com For instance, studies on other SDH inhibitors have revealed critical amino acid residues within the quinone-binding (Qp) site of the SDH enzyme that are crucial for inhibitor binding. researchgate.net
Molecular dynamics (MD) simulations build upon the static picture provided by docking. nih.gov An MD simulation models the physical movements of atoms and molecules over time, providing a view of the dynamic nature of the this compound-SDH interaction. nanoschool.in These simulations can confirm the stability of the binding pose predicted by docking and reveal how the protein structure might change to accommodate the ligand. computabio.com Analysis of MD trajectories can include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.govvolkamerlab.org
Table 1: Key Interaction Types in SDHI Fungicide Binding to SDH
| Interaction Type | Description | Key Amino Acid Residues (Examples) |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). Crucial for specificity and anchoring the ligand. | Ser, His, Tyr, Trp in the SDHB, SDHC, and SDHD subunits |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, driving the ligand into the binding pocket. | Pro, Ala, Ile, Leu, Phe in the SDHC and SDHD subunits |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. Often observed between the inhibitor's aromatic moieties and residues like Tyr or Phe. | Tyr, Phe in the SDHC and SDHD subunits |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Pervasive throughout the binding pocket |
Note: The specific residues involved can vary depending on the specific SDHI compound and the fungal species.
Conformational Analysis and Ligand-Protein Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a flexible molecule like this compound, understanding its preferred conformations is key to understanding its biological activity. The bioactive conformation is the specific three-dimensional shape the molecule adopts to bind effectively to its target, the SDH enzyme.
Computational methods are used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. mdpi.com This is critical because the molecule will likely not bind in a high-energy, unstable conformation. The interaction with the protein itself is a dynamic process. nih.gov MD simulations are the primary tool for studying these ligand-protein dynamics. computabio.com These simulations can show how the ligand and protein adapt to each other upon binding, a concept known as "induced fit."
Table 2: Common Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Analysis Type | Purpose |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time, indicating the structural stability of the simulation. volkamerlab.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein, quantifying the stability of these key interactions. volkamerlab.org |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. Changes in Rg can indicate conformational changes induced by ligand binding. |
| Principal Component Analysis (PCA) | Reduces the complexity of the atomic motions to identify the dominant, large-scale collective motions within the protein-ligand complex. |
Theoretical Studies on Degradation Pathways and Environmental Fate
Computational Prediction of Metabolites and Transformation Products
Computational tools play a significant role in predicting the metabolic fate of chemical compounds like this compound. nih.govlhasalimited.org These in silico models can forecast the structures of likely metabolites and transformation products that may form in various organisms or in the environment. frontiersin.org This is crucial for understanding the compound's persistence and the potential activity of its breakdown products.
The prediction of metabolites is often carried out using knowledge-based systems or machine learning algorithms. frontiersin.orgkyoto-u.ac.jp Knowledge-based systems, such as Meteor Nexus, utilize a comprehensive library of biotransformation rules derived from experimental data. lhasalimited.org When a parent structure like this compound is input, the system applies these rules to predict possible metabolic reactions, such as oxidation, hydrolysis, or conjugation. nih.gov Machine learning approaches, on the other hand, are trained on large datasets of known metabolic reactions to predict the most likely sites of metabolism (SoM) on a molecule and the resulting products. kyoto-u.ac.jp Tools like GLORY combine SoM prediction with reaction rules to generate metabolite structures. nih.gov
For a molecule with the structural features of this compound, which includes amide and phenyl groups, common predicted transformations would likely involve hydroxylation of the aromatic ring and cleavage of the amide bond.
Table 3: Common Metabolic Transformations Predicted by Computational Models
| Transformation Type | Description |
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on an aromatic ring or aliphatic chain. |
| N-dealkylation | Removal of an alkyl group attached to a nitrogen atom. |
| O-dealkylation | Removal of an alkyl group attached to an oxygen atom. |
| Amide Hydrolysis | Cleavage of the amide bond, resulting in a carboxylic acid and an amine. |
| Ester Hydrolysis | Cleavage of an ester bond, resulting in a carboxylic acid and an alcohol. |
| Conjugation (e.g., Glucuronidation) | Attachment of a polar molecule (like glucuronic acid) to make the compound more water-soluble for excretion. |
Modeling Environmental Persistence and Transport
Theoretical models are widely used to predict the environmental fate, persistence, and transport of chemicals. researchgate.net These models simulate how a substance like this compound would partition between different environmental compartments—air, water, soil, and sediment. defra.gov.ukepa.gov Multimedia fate models, often based on the concept of fugacity, are a common tool for this purpose. ecetoc.org
Fugacity models use the physicochemical properties of a compound to estimate its distribution in a model environment. defra.gov.uk Key input parameters for these models include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and degradation half-lives in various media (e.g., soil, water). epa.gov By simulating the release of a chemical into this model environment, scientists can predict its likely environmental concentrations, its tendency to persist, and its potential for long-range transport. defra.gov.uk
Table 4: Key Parameters for Modeling Environmental Persistence and Transport
| Parameter | Description |
| Water Solubility | The maximum amount of the chemical that can dissolve in water. Influences leaching and aquatic exposure. |
| Vapor Pressure | The pressure exerted by the vapor of the substance. Affects its tendency to volatilize into the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in octanol (B41247) versus water. Indicates its potential to bioaccumulate in fatty tissues. |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Measures the tendency of a chemical to adsorb to organic matter in soil and sediment. Affects its mobility in soil. |
| Degradation Half-life (DT50) | The time it takes for 50% of the chemical to degrade in a specific medium (e.g., soil, water) due to biotic or abiotic processes. |
| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water. Governs the air-water exchange. epa.gov |
Future Research Directions and Unexplored Avenues
Discovery of Novel Cyclafuramid Analogs with Enhanced Efficacy or Broader Spectrum
The quest for improved fungicidal activity is a continuous endeavor in agrochemical research. The development of novel analogs of this compound is a primary research frontier. nih.govrsc.org By modifying the core chemical structure of this compound, researchers aim to create new compounds with enhanced efficacy against target pathogens or a broader spectrum of activity against a wider range of fungal diseases. rsc.orgacs.org
One approach involves the synthesis and screening of new hybrid analogues that combine the structural features of this compound with other bioactive scaffolds. rsc.org This molecular hybridization can lead to compounds with synergistic effects and the ability to interact with multiple biological targets. rsc.org For instance, research into quinazolinone- and furan-based pesticides has shown that combining different pharmacophores can result in hybrid analogues with improved potency. rsc.org
The process of discovering novel analogs involves several key steps:
Rational Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to predict modifications that could enhance biological activity.
Synthesis: Chemical synthesis of the designed analogs. acs.org
Screening: High-throughput screening of the new compounds against a panel of economically important plant pathogens.
A significant finding in related research demonstrated that integrating a 2-furan moiety dramatically enhanced the antifungal activity of certain compounds. acs.org This highlights the potential for targeted modifications to yield substantial improvements.
Investigating Synergistic Effects with Other Agrochemicals
Recent studies have shown that mixtures of certain fungicides and insecticides can have strong synergistic effects on various organisms. researchgate.net For example, some fungicide-insecticide mixtures have demonstrated significantly higher toxicity to certain insects than the insecticide alone. researchgate.net This suggests that carefully selected combinations including this compound could offer enhanced pest and disease management. Research in this area would involve laboratory and field trials to identify optimal combination ratios and application timings. google.comgoogle.com
Advanced Understanding of Resistance Evolution and Counter-Strategies
The evolution of resistance in fungal populations is a major threat to the long-term efficacy of any fungicide. frontiersin.orgox.ac.uk A critical area of future research is to gain a deeper understanding of the mechanisms by which fungi might develop resistance to this compound. This involves studying the genetic and biochemical pathways that could lead to reduced sensitivity.
Key research questions include:
What are the potential mutations that could confer resistance to this compound?
How quickly can resistance evolve under different selection pressures?
Are there fitness costs associated with resistance mutations?
Understanding these factors is crucial for developing effective resistance management strategies. nih.govcsic.es One promising approach is the concept of "collateral sensitivity," where resistance to one fungicide leads to increased susceptibility to another. frontiersin.orgcsic.es By identifying compounds that exhibit collateral sensitivity with this compound, it may be possible to design treatment rotations that slow down the evolution of resistance. frontiersin.org
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate and enhance various aspects of agrochemical research. caltech.edugoogle.combiolab.si In the context of this compound, AI and ML can be applied to:
Predictive Modeling: Develop models to predict the efficacy of new this compound analogs based on their chemical structure, saving time and resources in the synthesis and screening process. nih.govnih.gov
Resistance Prediction: Analyze genomic data from fungal populations to predict the likelihood of resistance evolution and identify potential resistance mechanisms. nih.gov
Formulation Optimization: Use algorithms to design and optimize formulations for improved stability, efficacy, and environmental safety. biolab.si
By analyzing large and complex datasets, AI and ML can reveal novel insights and guide research efforts more effectively. nih.gov
Exploring Non-Fungicidal Agricultural Applications (e.g., Plant Growth Regulation, Insecticidal Synergy)
While this compound is primarily known as a fungicide, there is potential for it to have other beneficial agricultural applications. Future research could explore its role as a plant growth regulator (PGR) or its ability to act synergistically with insecticides. justia.comnaclind.comforestgeneticsbc.ca
Some chemical compounds can influence plant physiological processes, such as growth and development. naclind.combayer.in Investigating whether this compound or its analogs possess any plant growth-regulating properties could open up new markets and applications. forestgeneticsbc.cabayer.in Similarly, as mentioned earlier, the synergistic effects with insecticides could be a valuable attribute. epo.orgepo.org This could involve studies to see if this compound can enhance the activity of certain insecticides, potentially allowing for lower application rates. mdpi.com
Q & A
Q. What are the primary analytical methods for confirming the structural identity of Cyclafuramid, and how should researchers validate their findings?
To confirm this compound’s structure, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating molecular connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity should be assessed via High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection. Validation requires cross-referencing data against published spectra or synthetic standards, ensuring reproducibility across independent laboratories .
Q. How can researchers design a baseline study to evaluate this compound’s stability under varying environmental conditions (e.g., pH, temperature)?
A stability study should follow a factorial design, testing this compound across a pH range (e.g., 2–12) and temperatures (e.g., 25°C, 40°C, 60°C). Samples are analyzed at predefined intervals using HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life under accelerated conditions. Controls must include inert storage conditions (e.g., nitrogen atmosphere) to isolate environmental effects. Detailed protocols for sample preparation and instrumental settings are essential for reproducibility .
Q. What criteria should guide the selection of solvent systems for this compound solubility studies?
Solvent selection should prioritize relevance to biological or industrial applications (e.g., aqueous buffers for pharmacokinetics, organic solvents for synthesis). Researchers must document polarity, hydrogen-bonding capacity, and dielectric constants. Phase-solubility diagrams, generated via shake-flask or dynamic light scattering methods, quantify solubility limits. Include co-solvents or surfactants if targeting supersaturation. Validate results with triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be systematically resolved?
Contradictory metabolic data may arise from species-specific enzyme activity or methodological differences (e.g., in vitro vs. in vivo models). To resolve discrepancies, conduct comparative studies using isoform-specific enzyme inhibitors (e.g., cytochrome P450 inhibitors) and cross-validate with metabolomic profiling (LC-MS/MS). Meta-analyses of existing datasets should account for variables like dosing regimes and biological matrices. Transparent reporting of experimental conditions (e.g., cell lines, incubation times) is critical .
Q. What experimental strategies optimize the detection of low-abundance this compound degradation products in complex matrices?
Advanced hyphenated techniques, such as LC-QTOF-MS or GC-MS with derivatization, enhance sensitivity for trace degradation products. Sample preparation should include solid-phase extraction (SPE) or liquid-liquid extraction to reduce matrix interference. Use stable isotope-labeled analogs as internal standards to correct for ionization efficiency. Data-independent acquisition (DIA) modes improve untargeted profiling. Method validation must adhere to ICH guidelines for limits of detection (LOD) and quantification (LOQ) .
Q. How should researchers design a mechanistic study to differentiate this compound’s direct pharmacological effects from off-target interactions?
Employ orthogonal assays:
- Target-based assays : Recombinant enzyme systems or CRISPR-edited cell lines to isolate primary targets.
- Phenotypic screens : Compare wild-type vs. target-knockout models to confirm on-target effects.
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target binding. Dose-response curves and time-resolved measurements distinguish primary from secondary effects. Statistical rigor requires power analysis to determine sample size .
Q. What methodologies are recommended for reconciling discrepancies in this compound’s reported bioactivity across independent studies?
Conduct a systematic review with PRISMA guidelines to assess study quality, focusing on variables like assay endpoints (e.g., IC50 vs. EC50) and cell viability controls. Replicate key experiments under standardized conditions, using reference compounds as benchmarks. Bayesian meta-analysis models can quantify heterogeneity sources. Open-access data repositories enhance transparency and collaborative verification .
Methodological Considerations
- Data Interpretation : Always contextualize this compound’s behavior using physicochemical properties (logP, pKa) and QSAR models. Discuss anomalies (e.g., non-linear kinetics) in the context of assay limitations .
- Reproducibility : Publish raw datasets, instrumental parameters, and step-by-step protocols in supplementary materials. Reference institutional guidelines for ethical data handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
